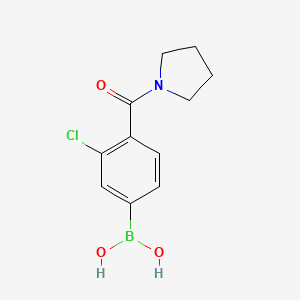

(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSBQRHXLMQAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657350 | |

| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-51-4 | |

| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Substituted Phenylboronic Acid Derivatives

Introduction: The Central Role of Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis, materials science, and medicinal chemistry.[1][2][3] Their significance stems primarily from their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[4][5] This reaction is a cornerstone in the synthesis of complex molecules, including numerous active pharmaceutical ingredients (APIs). Beyond cross-coupling, phenylboronic acids exhibit unique interactions with diols, such as those found in saccharides, making them invaluable for the development of sensors and drug delivery systems.[6][7][8][9]

This guide provides an in-depth exploration of the core methodologies for synthesizing substituted phenylboronic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and practical insights to inform experimental design and troubleshooting.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of phenylboronic acids primarily relies on the formation of a carbon-boron bond. The choice of strategy is often dictated by the desired substitution pattern on the phenyl ring, the availability of starting materials, and the required scale of the synthesis. The most prevalent and robust methods involve the use of organometallic reagents or transition metal-catalyzed borylation reactions.

Synthesis via Organometallic Reagents: The Classic Approach

The reaction of an organometallic reagent with a boron electrophile is a foundational and widely employed method for preparing boronic acids.[10][11][12] This approach typically involves two key steps: the formation of a nucleophilic organometallic species (a Grignard or organolithium reagent) and its subsequent reaction with a trialkyl borate.

1.1. Grignard Reagent-Based Synthesis

The use of Grignard reagents (R-MgX) is a versatile and common method for synthesizing a wide array of aryl, heteroaryl, and alkyl boronic acids.[10][13] The general scheme involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, followed by acidic hydrolysis of the resulting boronic ester.[10]

Mechanism: The reaction proceeds through the formation of a boronate intermediate. The nucleophilic carbon of the Grignard reagent attacks the electron-deficient boron atom of the trialkyl borate. This is followed by hydrolysis to yield the desired boronic acid.[10] A critical consideration is the potential for multiple additions of the Grignard reagent to the borate ester, which can lead to the formation of borinic acids and boranes as byproducts.[10] Performing the reaction at low temperatures helps to control the reactivity and minimize these side reactions.[10]

Workflow for Grignard-Based Synthesis:

Caption: Workflow for Grignard-based synthesis of phenylboronic acids.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equiv). Add a solution of 4-bromoanisole (1.0 equiv) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.1 equiv) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The crude phenylboronic acid can be purified by recrystallization.[14][15]

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent.[10] |

| Temperature | -78 °C for borylation | Low temperature minimizes side reactions like multiple additions of the Grignard reagent.[10] |

| Stoichiometry | Slight excess of borate ester | Ensures complete consumption of the highly reactive Grignard reagent. |

| Hydrolysis | Acidic work-up | Converts the boronic ester to the free boronic acid.[10] |

1.2. Organolithium Reagent-Based Synthesis

Organolithium reagents offer an alternative to Grignard reagents and are particularly useful for substrates that are not amenable to Grignard formation. The lithiation-borylation sequence involves the deprotonation of an aromatic C-H bond by a strong lithium base (e.g., n-BuLi, s-BuLi) or a lithium-halogen exchange, followed by quenching with a borate ester.[1][12]

Mechanism: The process begins with the formation of an organolithium species. This potent nucleophile then attacks the electrophilic boron atom of a boronic ester, forming a tetracoordinate boronate "ate" complex.[1] This is followed by a 1,2-metallate rearrangement to furnish the desired boronic ester.[1]

Experimental Protocol: Synthesis of 2-Fluorophenylboronic Acid

-

Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-2-fluorobenzene (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.05 equiv) dropwise, maintaining the low temperature.

-

Borylation: After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (1.1 equiv) dropwise.

-

Hydrolysis and Work-up: Allow the reaction to warm to room temperature. Quench with aqueous acid and perform an extractive work-up as described for the Grignard protocol.

Transition Metal-Catalyzed Borylation: Modern and Efficient Routes

Transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of phenylboronic acids, often offering milder reaction conditions and broader functional group tolerance.

2.1. Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halides or triflates.[16] The resulting pinacol esters are stable, easily purified, and can be used directly in subsequent Suzuki-Miyaura coupling reactions.[16]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The choice of base is crucial to avoid competing Suzuki coupling.[16]

Workflow for Miyaura Borylation:

Caption: Workflow for Miyaura borylation.

Experimental Protocol: Synthesis of 4-Acetylphenylboronic Acid Pinacol Ester

-

Reaction Setup: To a flask, add 4'-bromoacetophenone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol %).

-

Reaction Execution: Add a solvent like dioxane and heat the mixture under an inert atmosphere at 80-100 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the desired product.

| Parameter | Reagent/Condition | Rationale |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle solid.[16] |

| Catalyst | Palladium complex (e.g., PdCl₂(dppf)) | Efficiently catalyzes the C-B bond formation. |

| Base | Weak base (e.g., KOAc) | Promotes the reaction while minimizing side reactions.[16] |

| Solvent | Aprotic polar solvent (e.g., Dioxane, Toluene) | Suitable for the reaction temperature and solubility of reagents. |

2.2. C-H Borylation

Direct C-H borylation is an increasingly important method that avoids the need for pre-functionalized starting materials like aryl halides.[17] This atom-economical approach often utilizes iridium or rhodium catalysts to selectively activate and borylate aromatic C-H bonds.

Mechanism: The mechanism typically involves the oxidative addition of the catalyst to a B-H or B-B bond of the borylating agent, followed by C-H activation of the aromatic substrate and reductive elimination to form the arylboronate ester. Regioselectivity can often be controlled by directing groups present on the substrate.[18]

Experimental Protocol: Iridium-Catalyzed Borylation of Anisole

-

Reaction Setup: In a glovebox, combine anisole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), an iridium catalyst such as [Ir(cod)OMe]₂ (1.5 mol %), and a ligand like dtbpy (3 mol %).

-

Reaction Execution: Add a solvent like cyclohexane and heat the mixture at 80-100 °C for 12-24 hours.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Purification and Characterization

The purification of phenylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[14][19]

Purification Techniques:

-

Recrystallization: Effective for many crystalline boronic acids.[14][15]

-

Acid-Base Extraction: Boronic acids can be extracted into a basic aqueous phase and then re-precipitated by acidification.

-

Chromatography: While sometimes difficult, column chromatography on silica gel can be used, often with a solvent system containing a small amount of acid or a polar co-solvent.[14]

-

Derivatization: Conversion to a stable ester (e.g., pinacol ester) allows for easier purification by chromatography, followed by hydrolysis back to the boronic acid.[20]

Characterization Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR are standard for confirming the structure. ¹¹B NMR is also highly informative, with boronic acids typically showing a broad signal around 28-33 ppm.

-

Mass Spectrometry: Provides molecular weight information.

-

Melting Point: A sharp melting point is an indicator of purity.

Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the boronic acid functionality to prevent undesired side reactions.[21]

Common Protecting Groups:

-

Pinacol Esters: Formed by condensation with pinacol, these are stable to a wide range of reaction conditions and can be purified by chromatography.[20]

-

MIDA Esters (N-methyliminodiacetic acid): These form stable, crystalline adducts that are robust to various reagents but can be readily deprotected under mild basic conditions.[21]

Workflow for Protection/Deprotection:

Caption: General workflow for the use of protecting groups in phenylboronic acid synthesis.

Conclusion and Future Outlook

The synthesis of substituted phenylboronic acid derivatives is a mature yet continually evolving field. While classic organometallic routes remain workhorses in many laboratories, modern transition metal-catalyzed methods, particularly C-H borylation, are paving the way for more efficient and sustainable syntheses. For professionals in drug development and materials science, a thorough understanding of these synthetic strategies, their mechanistic underpinnings, and practical considerations is paramount for the successful design and execution of research programs. Future advancements will likely focus on developing even more selective and environmentally benign catalytic systems, further expanding the already vast chemical space accessible through these invaluable synthetic intermediates.

References

- Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents - Benchchem. (n.d.).

- Synthesis of Methylboronic Acid from Grignard Reagents: An In-depth Technical Guide - Benchchem. (n.d.).

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. (n.d.).

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship. (n.d.).

- Suzuki reaction - Wikipedia. (n.d.).

- Phenylboronic acid - Wikipedia. (n.d.).

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. (n.d.).

- Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface - MDPI. (n.d.).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.).

- Phenylboronic acid:Synthesis,reactions - ChemicalBook. (2023, May 9).

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents - PMC. (2019, August 27).

- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. (n.d.).

- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).

- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.).

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - Taylor & Francis Online. (n.d.).

- Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.).

- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC - PubMed Central. (n.d.).

- Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - NIH. (2019, March 19).

- US9085590B2 - Protecting groups for boronic acids - Google Patents. (n.d.).

- Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate - Benchchem. (n.d.).

- Protection of Phenyl boronic acid? - ResearchGate. (2018, February 8).

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2025, August 9).

- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).

- Transition metal–catalyzed remote C H borylation: An emerging synthetic tool - PMC - NIH. (2023, April 21).

- Functional Group Directed C–H Borylation - RSC Publishing. (2014, January 30).

- Phenylboronic acid – preparation and application - Georganics. (2024, January 9).

- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Miyaura Borylation Reaction [organic-chemistry.org]

- 17. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 20. researchgate.net [researchgate.net]

- 21. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a key building block in medicinal chemistry. We will explore its molecular structure, physicochemical properties, a detailed, rationalized synthetic pathway, and its primary application in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers, offering not just protocols but also the scientific rationale behind the methodologies, ensuring both reproducibility and a deeper understanding of the compound's utility in the synthesis of complex molecular architectures for drug discovery.

Introduction: A Molecule of Strategic Importance

This compound (CAS Number: 850589-51-4 ) is a bifunctional synthetic intermediate of significant interest to the pharmaceutical industry. Its structure is a strategic amalgamation of three key pharmacophoric elements:

-

An Arylboronic Acid: This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures common in drug candidates.

-

A Chlorine Substituent: The presence of a chloro group on the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability. It also serves as a vector for further functionalization.

-

A Pyrrolidine Amide: The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs. Its incorporation can enhance aqueous solubility, provide a vector for hydrogen bonding interactions with biological targets, and introduce conformational rigidity.

The combination of these features in a single, stable, and reactive building block makes this compound a valuable tool for rapidly generating diverse libraries of drug-like molecules for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850589-51-4 | |

| Molecular Formula | C₁₁H₁₃BClNO₃ | |

| Molecular Weight | 253.49 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥95% |

Synthesis and Mechanism: A Rational Approach

While the direct, single-step synthesis of this compound is not widely reported in peer-reviewed literature, a robust and logical synthetic route can be constructed from commercially available precursors. The strategy involves two key transformations: the preparation of a carboxylic acid-functionalized phenylboronic acid, followed by a standard amide coupling reaction.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-part synthesis of the target compound.

Part 1: Synthesis of Key Precursor, 3-Chloro-4-carboxyphenylboronic acid (CAS: 136496-72-5)

The foundational precursor for our target molecule is 3-Chloro-4-carboxyphenylboronic acid. While this compound is commercially available, understanding its synthesis provides crucial context. A common laboratory-scale method involves the oxidation of a less expensive starting material like 2-chloro-4-methyltoluene.

-

Causality of Experimental Choice: The oxidation of a methyl group to a carboxylic acid is a classic and reliable transformation. Using an inexpensive, strong oxidant like potassium permanganate (KMnO₄) under basic conditions is a cost-effective and high-yielding approach. The basic conditions deprotonate the initially formed benzoic acid, protecting it from further oxidation and improving its solubility in the aqueous medium. Acidic workup is then required to re-protonate the carboxylate salt, causing the desired product to precipitate for easy isolation.

Part 2: Amide Coupling to Yield the Final Product

The final step is the formation of an amide bond between the carboxylic acid group of the precursor and the secondary amine, pyrrolidine. This reaction is one of the most common in medicinal chemistry but requires activation of the carboxylic acid to proceed under mild conditions.

-

Mechanism of Action & Rationale: Direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and results in the elimination of water. Such conditions are incompatible with the sensitive boronic acid moiety. Therefore, a "coupling reagent" is employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive O-acylisourea (with EDC) or an active ester (with HATU). This activated intermediate is then readily attacked by the nucleophilic nitrogen of pyrrolidine to form the stable amide bond, proceeding smoothly at or below room temperature. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is critical to scavenge the acid produced during the reaction without interfering with the coupling process.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

-

3-Chloro-4-carboxyphenylboronic acid (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Chloro-4-carboxyphenylboronic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add pyrrolidine (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq).

-

Activation: Add HATU (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains close to 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separation funnel containing ethyl acetate and water.

-

Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x). Rationale: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the final product, this compound.

Expected Characterization Changes:

-

¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of characteristic multiplets for the pyrrolidine protons, typically in the 1.8-2.0 ppm and 3.4-3.7 ppm regions.

-

IR Spectroscopy: Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O amide stretch (~1630 cm⁻¹).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forges a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organic halide or triflate.

Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

-

Expertise & Causality: The cycle begins with the active Pd(0) catalyst undergoing Oxidative Addition with an aryl halide (R¹-X), forming a Pd(II) complex. The crucial Transmetalation step follows, where the organic group (R²) from our boronic acid replaces the halide on the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer. Finally, Reductive Elimination occurs, where the two organic fragments (R¹ and R²) are ejected from the palladium center as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle. The choice of ligand (L), base, and solvent is critical for optimizing reaction yield and preventing side reactions like protodeboronation.

Table 2: Representative Suzuki Coupling Protocol

| Parameter | Condition/Reagent | R

literature review of amide-functionalized boronic acids

An In-Depth Technical Guide to Amide-Functionalized Boronic Acids: From Synthesis to Advanced Biomedical Applications

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, few functional groups have demonstrated the versatility and profound impact of boronic acids. Their unique ability to form reversible covalent bonds with diols, coupled with their role as transition-state analogues, has positioned them as a cornerstone in drug design and diagnostics. This guide delves into a specific, yet exceptionally important subclass: amide-functionalized boronic acids . The strategic incorporation of an amide linkage imparts peptide-like character, enhances structural rigidity, and provides crucial hydrogen bonding interactions, unlocking a new dimension of molecular recognition and therapeutic potential.

This document is structured not as a rigid manual, but as a comprehensive narrative for the practicing scientist. We will journey from the foundational principles of their synthesis and reactivity to their cutting-edge applications as potent enzyme inhibitors and precision diagnostic tools. The causality behind experimental choices is emphasized, providing not just the "how," but the critical "why" that underpins scientific advancement in this field.

Core Principles: Synthesis and Reactivity

The successful application of amide-functionalized boronic acids begins with robust and versatile synthetic strategies. The choice of synthetic route is dictated by the desired complexity of the target molecule, the stability of the starting materials, and the desired scale of the reaction.

Key Synthetic Strategies

The construction of these molecules typically involves forming the amide bond or introducing the boronic acid moiety at a key step.

-

Amide Coupling to Borylated Precursors: The most direct approach involves the standard coupling of a carboxylic acid with an amine that already contains a boronic acid (or a protected boronic acid ester). This leverages well-established peptide coupling chemistry.

-

Borylation of Amide-Containing Halides: A common alternative is the palladium-catalyzed cross-coupling of an aryl or vinyl halide (already containing the amide functionality) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This is a variation of the Miyaura borylation.[1]

-

Boronic Acid-Catalyzed Direct Amidation: While a distinct field, it's crucial to note that boronic acids themselves can catalyze the direct formation of amides from carboxylic acids and amines, often under dehydrating conditions.[2][3][4] This process proceeds through the formation of (acyloxy)boron intermediates that activate the carboxylic acid for nucleophilic attack by the amine.[2][5] Understanding this mechanism is vital as it can be a competing pathway or a consideration during the synthesis and purification of the target molecules.

Experimental Protocol: Synthesis of a Dipeptidyl Boronic Acid

This protocol provides a representative method for synthesizing a dipeptidyl boronic acid, a common scaffold for protease inhibitors, using a coupling strategy.

Objective: To synthesize Boc-Leu-Phe-B(OH)₂, where the C-terminal carboxylate is replaced by a boronic acid.

Step 1: Preparation of the Boronic Acid Pinacol Ester Precursor

-

To a solution of (R)-1-amino-2-phenylethylboronic acid pinacol ester hydrochloride (1.0 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool to 0 °C.

-

In a separate flask, dissolve Boc-L-Leucine (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), and DIPEA (2.5 eq) in DCM.

-

Add the activated Boc-L-Leucine solution dropwise to the boronic acid precursor solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: HATU is a highly efficient coupling reagent that minimizes racemization at the α-carbon of the leucine residue. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and activate the carboxylic acid.

Step 2: Workup and Purification

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected dipeptidyl boronate ester.

-

Self-Validation: Successful purification is confirmed by thin-layer chromatography (TLC) and characterized by ¹H NMR and Mass Spectrometry to ensure the correct structure and purity before proceeding.

Step 3: Deprotection to the Final Boronic Acid

-

Dissolve the purified boronate ester (1.0 eq) in a 1:1 mixture of diethyl ether and water.

-

Add phenylboronic acid (2.0 eq) as a transesterification agent.

-

Stir vigorously for 24 hours. The free boronic acid often precipitates from the solution.

-

Filter the solid product and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Causality: The pinacol protecting group enhances stability and allows for purification via standard silica gel chromatography.[6] Its removal under mild acidic or transesterification conditions is crucial to avoid degradation of the final product. Phenylboronic acid serves as an efficient scavenger for the pinacol diol.

Visualization: General Synthetic Workflow

Caption: Common synthetic routes to amide-functionalized boronic acids.

Application in Drug Discovery: Precision Enzyme Inhibition

The fusion of an amide backbone with a boronic acid "warhead" creates a powerful class of enzyme inhibitors, particularly for serine and threonine proteases.[7]

Mechanism of Protease Inhibition

Peptide boronic acids are renowned as potent inhibitors because they mimic the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[8] The vacant p-orbital of the trigonal planar boronic acid is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[9]

Caption: Mechanism of serine protease inhibition by a boronic acid.

Field-Proven Examples in Drug Development

The therapeutic potential of this scaffold is not merely theoretical; it is validated by numerous potent inhibitors targeting a range of diseases.

-

Antivirals: By mimicking the viral polyprotein cleavage site, peptidic boronic acids have been developed as potent inhibitors of flaviviral proteases (e.g., Zika, West Nile, Dengue) and HIV protease.[10][11] Replacing a traditional warhead with a boronic acid can dramatically increase potency, sometimes by orders of magnitude.[9][11] For example, replacing an aniline moiety in the HIV protease inhibitor darunavir with a phenylboronic acid resulted in a 20-fold increase in affinity, attributed to the boronic acid's ability to form multiple hydrogen bonds within the active site.[10]

-

Antiparasitics: In the fight against malaria, peptidyl boronic acids have been designed to inhibit the essential parasite protease SUB1, which is required for the parasite to escape red blood cells.[9] The boronic acid moiety not only provided high potency but also improved cell permeability compared to other inhibitor classes like α-ketoamides.[7][9]

-

Oncology: The proteasome, a threonine protease complex, is a major target in cancer therapy. Dipeptidyl boronic acids have shown potent inhibition of the proteasome, leading to cytotoxicity in multiple myeloma and breast cancer cell lines.[7]

Data Presentation: Potency of Selected Inhibitors

| Inhibitor Class | Target Enzyme | Disease Area | Reported Potency (IC₅₀ or Kᵢ) | Reference(s) |

| Dipeptidyl Boronic Acids | 20S Proteasome (β2, β5) | Cancer | Low nM range | [7] |

| Peptidic Boronic Acids | Flaviviral Proteases | Viral Infections | Two-digit nM range (Kᵢ) | [11] |

| Phenylboronic Acid Analogue | HIV-1 Protease | Viral Infections | Sub-picomolar (Kᵢ) | [10] |

| WLS6a | hClpXP Serine Protease | (Research Tool) | 29 µM (IC₅₀) | [7] |

| Optimized Peptidic Boronic Acid | P. falciparum SUB1 | Malaria | Low nM range (IC₅₀) | [9] |

Application in Diagnostics: Molecular Sensing Platforms

The inherent ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their widespread use in sensing and diagnostics, especially for glucose.[12][13]

Principle of Glucose Sensing

Phenylboronic acid (PBA) and its derivatives can bind to the cis-diol groups present in glucose to form cyclic boronate esters.[14] This binding event can be transduced into a measurable signal. For instance, the binding can alter the photophysical properties of a linked fluorophore or change the electrochemical properties of a PBA-modified electrode.[12][13][15] Amide functionalities are often incorporated into the sensor design to tune the pKa of the boronic acid, improving its binding affinity for glucose at physiological pH (around 7.4).[16]

Caption: Principle of a boronic acid-based glucose sensor.

Advanced Sensing Platforms

-

Hydrogels for Continuous Monitoring: Amide-containing polymers functionalized with boronic acids can form hydrogels that swell or shrink in response to glucose concentrations.[12][16] This change in volume can be used for detection or even to create self-regulating insulin delivery systems.[12][14]

-

Electrochemical Sensors: Electrodes modified with amide-functionalized boronic acids provide a platform for the label-free detection of glycoproteins and other diol-containing biomarkers.[13][15] The binding event alters the conductivity or redox potential at the electrode surface, providing a quantitative readout.[13]

-

Cell Surface Labeling: The affinity of boronic acids for sialic acids, which are overexpressed on the surface of many cancer cells, enables their use as targeting ligands for imaging and therapy.[17] Peptide-boronic acid conjugates can selectively label cancer cells for fluorescence imaging.[12][17]

Essential Characterization Protocols

Rigorous characterization is paramount to validate the synthesis and understand the behavior of these molecules.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for routine structural confirmation.

-

¹¹B NMR Spectroscopy: This is a crucial technique for directly probing the boron center. A sharp signal around 28-34 ppm is characteristic of a trigonal boronic acid, while a broader signal around 3-9 ppm indicates a tetrahedral boronate species (e.g., an ester or an adduct with a diol or amine).[5] This technique is invaluable for studying reaction mechanisms and binding events.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

-

X-ray Crystallography: Provides unambiguous, three-dimensional structural information, which is the gold standard for confirming stereochemistry and studying protein-ligand interactions.[5][10]

Protocol: ¹¹B NMR Analysis of a Boronic Acid

Objective: To confirm the chemical environment of the boron atom in a synthesized amide-functionalized boronic acid.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the solvent is free of water if analyzing the free boronic acid, as water can lead to peak broadening.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the ¹¹B frequency.

-

Acquisition: Acquire a simple one-pulse ¹¹B spectrum. A proton-decoupled experiment is standard. Due to the relatively low gyromagnetic ratio and quadrupolar nature of the ¹¹B nucleus, a larger number of scans may be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line-broadening factor (e.g., 10-20 Hz) to improve the appearance of the typically broad signals. Reference the spectrum using an external standard like BF₃·OEt₂ (δ = 0 ppm).

-

Interpretation: Analyze the chemical shift. A signal in the trigonal region (~30 ppm) confirms the presence of the B(OH)₂ group, while signals in the tetrahedral region (~5 ppm) would indicate the formation of boronate esters or other adducts.[5]

Conclusion and Future Outlook

Amide-functionalized boronic acids represent a convergence of peptide chemistry and organoboron chemistry, creating a molecular scaffold with exceptional utility. Their proven success as highly potent enzyme inhibitors has cemented their place in modern drug discovery.[7][9][11] Concurrently, their predictable and reversible interactions with diols continue to drive innovation in the fields of diagnostics and smart materials.[14][18]

The future of this field is bright. Key areas of ongoing research include:

-

Expanding the Target Space: Applying the principles of boronic acid inhibition to new enzyme classes and disease pathways.

-

Improving Drug-like Properties: Fine-tuning the amide backbone to enhance cell permeability, metabolic stability, and pharmacokinetic profiles.[1]

-

Developing Advanced Materials: Creating more sophisticated stimuli-responsive polymers and hydrogels for applications in targeted drug delivery and regenerative medicine.[16][18]

For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and multifaceted applications of amide-functionalized boronic acids is not just advantageous—it is essential for harnessing their full potential to address critical challenges in science and medicine.

References

-

Zhu, J., Chen, S., & Li, L. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7293. [Link]

- Ali, A., et al. (2003). Borinic acid protease inhibitors.

-

Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 859. [Link]

-

Gomolka, G., & Radecki, J. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Analytical and Bioanalytical Chemistry, 406(26), 6527-6533. [Link]

-

Wilde, M. L., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 115(20), 5238-5243. [Link]

-

Kikuchi, A., et al. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 7(3), 22. [Link]

-

Windsor, I. W., et al. (2018). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(29), 9299-9305. [Link]

-

Nitsche, C., et al. (2016). Peptide–Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. Journal of Medicinal Chemistry, 59(21), 9700-9712. [Link]

-

Yesilyurt, V., & Webber, M. J. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules, 21(5), 1686-1706. [Link]

-

Taylor, J. E., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 7(6), 3618-3628. [Link]

-

Theato, P., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(25), 5641-5650. [Link]

-

Clegg, W., et al. (2007). The synthesis, structure and reactivity of B(C6F5)3-stabilised amide (M-NH2) complexes of the group 4 metals. Dalton Transactions, (3), 261-269. [Link]

-

Lanigan, R. M., et al. (2016). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. The Journal of Organic Chemistry, 81(21), 10328-10336. [Link]

-

Su, J., et al. (2020). Different approaches for the synthesis of amides from organoboronic acids. Chemistry – An Asian Journal, 15(22), 3749-3756. [Link]

-

Das, A., & Singh, N. (2022). Functional boronic acid materials for cell surface interaction: Emerging applications in imaging and cellular transportation. Coordination Chemistry Reviews, 469, 214668. [Link]

-

Gillis, E. P., & Burke, M. D. (2019). Preparation of MIDA Boronates from Boronic Acids. Organic Syntheses, 96, 92-106. [Link]

-

Tadesse, B. G., & Tiruye, G. Y. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17875-17884. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Sensing Technologies: From Glucose Monitoring to Protein Analysis. [Link]

-

Virányi, A., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 13(1), 1-15. [Link]

-

Bandgar, B. P., et al. (2012). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development, 16(6), 1151-1155. [Link]

-

Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4515-4525. [Link]

-

Tang, P. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. [Link]

-

Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4515-4525. [Link]

-

Zhang, Z., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 448. [Link]

-

Bruen, D. (2018). Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. DORAS | DCU Research Repository. [Link]

-

Liu, Z., & He, H. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

-

Lanigan, R. M., et al. (2016). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. The Journal of Organic Chemistry, 81(21), 10328-10336. [Link]

-

Liu, C., & Yu, H.-Z. (2018). Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. The Journal of Organic Chemistry, 83(15), 8031-8038. [Link]

-

Bonin, H., et al. (2011). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 133(41), 16641-16650. [Link]

-

Wang, Y., et al. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. ACS Applied Nano Materials, 4(3), 2956-2964. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20030220267A1 - Borinic acid protease inhibitors - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electrochemsci.org [electrochemsci.org]

- 14. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Lewis acidity of chloro-substituted arylboronic acids

An In-Depth Technical Guide to the Lewis Acidity of Chloro-Substituted Arylboronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their role as pharmacophores. Their chemical behavior is fundamentally governed by the Lewis acidity of the boron center. The introduction of substituents, such as chlorine atoms, onto the aryl ring provides a powerful tool for modulating this acidity, thereby fine-tuning reactivity and biological interactions. This guide provides a comprehensive analysis of the . We will explore the underlying electronic principles that dictate acidity, present robust experimental and computational methodologies for its quantification, and discuss the profound implications of this property in catalysis and the rational design of therapeutic agents.

The Foundational Principle: Lewis Acidity in Arylboronic Acids

Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital. This inherent electron deficiency confers electrophilic character, enabling the boron atom to accept a pair of electrons from a Lewis base (a nucleophile).[1] This electron-accepting capacity is the definition of Lewis acidity.

In aqueous media, the most relevant Lewis base is the hydroxide ion (OH⁻). The interaction between the boronic acid and hydroxide establishes an equilibrium, resulting in the formation of a tetrahedral, sp³-hybridized boronate anion [RB(OH)₃]⁻.[1][2] The position of this equilibrium is a direct and quantifiable measure of the compound's Lewis acidity, expressed as its pKa value. A lower pKa signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion and form the boronate anion at a lower pH.[1]

Figure 2: Workflow for spectrophotometric pKa determination.

Principle: The absorbance of a solution containing the arylboronic acid is measured across a series of buffered solutions with known pH values. The pKa is determined by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve. [1] Materials:

-

Chloro-substituted arylboronic acid

-

Buffer system (e.g., phosphate, borate, or a universal buffer) covering the expected pKa range

-

Spectrophotometer (UV-Vis) and quartz cuvettes or a 96-well UV-transparent microplate

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the chloro-substituted arylboronic acid in a suitable solvent (e.g., DMSO or methanol) to ensure solubility.

-

Buffer Preparation: Prepare a series of at least 10-12 buffer solutions with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa. Verify the pH of each buffer with a calibrated pH meter.

-

Sample Preparation: In a set of cuvettes or microplate wells, add a fixed volume of each buffer solution. To each, add an identical small aliquot of the boronic acid stock solution to achieve a final concentration typically in the micromolar range. Ensure the final concentration of the organic solvent from the stock solution is low (<1%) to avoid perturbing the aqueous pKa.

-

Blank Preparation: Prepare a corresponding set of blank samples containing only the buffer solutions without the boronic acid.

-

Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each sample and its corresponding blank.

-

Data Analysis: a. Blank Correction: Subtract the absorbance spectrum of each blank from its corresponding sample spectrum. b. Wavelength Selection: Overlay the corrected spectra. Identify the wavelength (λ) that shows the largest difference in absorbance between the most acidic and most basic solutions. c. Data Plotting: Plot the absorbance at the selected wavelength against the pH of the buffer solutions. d. Curve Fitting: Fit the plotted data to a sigmoidal (four-parameter logistic) function. The pKa is the pH value at the inflection point of the curve.

Self-Validation: The quality of the fit (e.g., R² value > 0.99) and the visual inspection of the sigmoidal curve provide confidence in the determined pKa. The experiment should be run in triplicate to ensure reproducibility.

Experimental Quantification: The Gutmann-Beckett Method

For assessing Lewis acidity in non-aqueous environments or toward neutral bases, the Gutmann-Beckett method is a powerful tool. [3]It uses triethylphosphine oxide (Et₃PO) as a ³¹P NMR spectroscopic probe. The highly basic oxygen atom of Et₃PO coordinates to the Lewis acidic boron center, causing a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is proportional to the Lewis acidity and is used to calculate a dimensionless "Acceptor Number" (AN). [4]

Figure 3: Workflow for the Gutmann-Beckett method.

Principle: The Lewis acidity of a compound is determined by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon formation of a Lewis acid-base adduct. [3][4] Materials:

-

Chloro-substituted arylboronic acid (anhydrous)

-

Triethylphosphine oxide (Et₃PO) (anhydrous)

-

Anhydrous, weakly coordinating deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR spectrometer equipped with a phosphorus probe

-

Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

-

Environment: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can compete with Et₃PO for binding to the boron center.

-

Reference Sample: In the inert atmosphere, accurately weigh Et₃PO into an NMR tube and dissolve it in a precise volume of the chosen deuterated solvent. Acquire a proton-decoupled ³¹P NMR spectrum. This is the reference chemical shift (δref).

-

Lewis Acid Sample: In a separate vial, accurately weigh an equimolar amount of the anhydrous chloro-substituted arylboronic acid.

-

Adduct Formation: Transfer the Et₃PO solution from the NMR tube to the vial containing the boronic acid. Ensure complete mixing to allow for adduct formation.

-

Sample Measurement: Transfer the resulting solution back into the NMR tube and acquire a proton-decoupled ³¹P NMR spectrum. This is the sample chemical shift (δsample).

-

Data Analysis: a. Calculate Δδ: Determine the change in chemical shift: Δδ = δsample - δref. b. Calculate Acceptor Number (AN): If using the standardized scale where hexane (AN=0) and SbCl₅ (AN=100) are references, the AN can be calculated using the formula: AN = 2.21 × (δsample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane. [3]A larger Δδ and AN value indicate a stronger Lewis acid.

Self-Validation: The sharpness of the resulting ³¹P NMR peak for the adduct indicates a stable complex. Running the experiment with known Lewis acids of varying strengths (e.g., B(C₆F₅)₃) can validate the procedure and provide a relative ranking.

Computational Quantification: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful means to assess the intrinsic Lewis acidity of a molecule, divorced from solvent effects. Fluoride Ion Affinity (FIA) is a widely used metric, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. [5][6] Lewis Acid(g) + F⁻(g) → [Lewis Acid-F]⁻(g)

A more positive FIA value indicates a stronger Lewis acid, as more energy is released upon complexation with the fluoride ion. This method is particularly useful for comparing the inherent electronic properties of different chloro-substituted isomers and for guiding synthetic efforts. [5]

Implications in Catalysis and Drug Development

The ability to fine-tune Lewis acidity via chloro-substitution has significant practical consequences.

Catalysis

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, chloro-substituted arylboronic acids are common and essential building blocks. [7][8]The Lewis acidity of the boronic acid can influence the kinetics of the transmetalation step, a key part of the catalytic cycle where the aryl group is transferred from boron to the palladium center. While the relationship is complex and involves factors like the nature of the base and ligands, modulating the electrophilicity of the boron atom can impact reaction efficiency and rates.

Drug Development

Boronic acids are a validated class of reversible covalent inhibitors, particularly for serine and threonine proteases. [1][9]The Lewis acidic boron atom acts as a "warhead," forming a stable, yet reversible, tetrahedral complex with a nucleophilic hydroxyl group in the enzyme's active site. [9]This mimics the transition state of substrate hydrolysis, leading to potent inhibition.

The binding affinity and specificity of these inhibitors are directly related to the Lewis acidity of the boron. Chloro-substitution offers a rational strategy for optimizing these parameters.

-

Increased Acidity: A stronger Lewis acid (e.g., with meta- or ortho-chloro substitution) will form a more stable bond with the enzyme's active site nucleophile, potentially leading to higher potency.

-

SAR Optimization: Chlorine atoms can be strategically placed on a boronic acid-containing drug candidate to simultaneously tune Lewis acidity and explore hydrophobic pockets within the target's binding site, allowing for multi-parameter optimization of the lead compound.

Conclusion

The is a nuanced property governed by the interplay of inductive and resonance effects, which are dictated by the position of substitution. This acidity is not merely a theoretical concept but a critical, tunable parameter that profoundly influences chemical reactivity and biological activity. A thorough understanding of this property, supported by robust quantification methods such as pKa determination, the Gutmann-Beckett method, and computational FIA analysis, is indispensable for professionals in catalysis and drug discovery. By rationally employing chloro-substitution, researchers can precisely modulate the electronic character of arylboronic acids, unlocking new efficiencies in chemical synthesis and paving the way for the development of more potent and selective therapeutic agents.

References

-

The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. 1

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022-02-16). Chemistry. 10

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. 9

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. 2

-

Various methods for evaluating Lewis acidity of organoboronic acid derivatives. ResearchGate. 11

-

Gutmann–Beckett method. Wikipedia. 3

-

Understanding the Chemical Properties and Applications of Boronic Acids. Ningbo Inno Pharmchem Co., Ltd.

-

Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. (2009-09-21). PubMed. 5

-

Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids. Organic Chemistry Portal. 12

-

Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. (2005-08-17). Molecules. 7

-

Determination of Lewis Acidity using 31P NMR. Carbon. 4

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. 13

-

Synthesis and lewis acidity of fluorinated triaryl borates. (2023-01-14). Dalton Transactions. 6

-

Coupling reactions of arylboronic acids with a variety of aryl chlorides a. ResearchGate. 8

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. (2024-06-06). NIH. 14

-

Selected boronic acids and their pKa values. ResearchGate. 15

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022-05-26). MDPI. 16

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. magritek.com [magritek.com]

- 5. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids [organic-chemistry.org]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

Preliminary Biological Screening of Novel Boronic Acids: A Strategic Framework for Lead Discovery

An In-Depth Technical Guide:

Preamble: The Boronic Acid Moiety—A Privileged Scaffold in Modern Drug Discovery

Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in medicinal chemistry.[1][2][3] Their unique electronic structure, particularly the Lewis acidic nature of the boron atom, allows for reversible covalent interactions with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[3][4] The clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has catalyzed a surge of interest in this versatile functional group, positioning it as a "privileged" scaffold for targeting enzymes that traditional small molecules struggle to inhibit.[5][6]

Unlike classical non-covalent inhibitors, boronic acids can form a stable, yet reversible, tetrahedral adduct with the catalytic serine or threonine residues found in the active sites of many proteases and hydrolases.[7][8][9][10] This mechanism mimics the high-energy transition state of substrate hydrolysis, leading to exceptionally tight binding and potent inhibition.[7][9][11] However, this reactivity also presents unique challenges. The preliminary biological screening of novel boronic acids is not a one-size-fits-all process; it demands a carefully orchestrated, multi-tiered approach to identify true therapeutic potential while flagging liabilities such as off-target activity, cytotoxicity, and potential mutagenicity early in the discovery pipeline.

This guide provides a strategic framework for the initial biological evaluation of novel boronic acid libraries. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocol recitation to explain the causal logic behind each experimental choice, ensuring a robust and self-validating screening cascade.

Part 1: The Hierarchical Screening Cascade—A Funnel for Identifying Quality Leads

A successful screening campaign is a process of systematic filtration. The goal is to efficiently triage large compound libraries, eliminating unsuitable candidates and focusing resources on those with the most promising therapeutic profiles. For boronic acids, this cascade must balance the assessment of desired inhibitory activity with the early detection of undesirable traits.

Figure 1: The Hierarchical Screening Cascade. A multi-tiered workflow designed to systematically identify potent, selective, and safe boronic acid lead compounds.

Part 2: Tier 1—Primary High-Throughput Screening (HTS)

The initial pass through the library aims to quickly identify "hits"—compounds that exhibit a desired biological activity at a single, relatively high concentration. For boronic acids, this must involve parallel assessment of both efficacy and basic toxicity.

Biochemical Assays: The Search for Potency

The primary biochemical screen is typically an in vitro enzyme inhibition assay. The choice of enzyme is target-driven, but boronic acids are particularly well-suited as inhibitors of serine proteases, such as β-lactamases, prostate-specific antigen (PSA), and various proteases involved in parasitic life cycles.[7][8][9][12]

Causality Behind the Choice: We begin with a biochemical assay because it provides the cleanest, most direct measure of a compound's interaction with its intended target, free from the complexities of cell membranes and metabolic processes. This allows for the unambiguous identification of compounds that engage the target protein.

Experimental Protocol: General Enzyme Inhibition Assay (Fluorogenic Substrate)

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 10 mM PBS, pH 7.4) for the target enzyme.[7]

-

Enzyme Stock: Dilute the purified target enzyme to a working concentration (e.g., 2X the final assay concentration).

-

Substrate Stock: Prepare a stock solution of a fluorogenic peptide substrate specific to the enzyme.

-

Compound Plates: Prepare 384-well plates with novel boronic acids serially diluted in DMSO. Final assay concentration for a primary screen is typically 10-20 µM.

-

-

Assay Procedure:

-

Add 5 µL of assay buffer containing the test compound to each well.

-

Add 10 µL of the 2X enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[13] This step is crucial for reversible covalent inhibitors like boronic acids to allow the binding equilibrium to be reached.

-

Initiate Reaction: Add 5 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 15 minutes). The rate of substrate cleavage is proportional to enzyme activity.

-

-

Controls (Self-Validation):

-

Negative Control (100% Activity): Wells containing enzyme, substrate, and DMSO (vehicle) only.

-

Positive Control (0% Activity): Wells containing enzyme, substrate, and a known, potent inhibitor of the target enzyme.

-

No Enzyme Control: Wells containing substrate and buffer only, to measure background fluorescence.

-

Cellular Viability Assays: The First Safety Checkpoint

Running a cytotoxicity assay in parallel with the primary biochemical screen is a critical gating strategy. It immediately contextualizes the inhibition data. A compound that potently inhibits the target enzyme but also kills the host cells is rarely a viable starting point.

Causality Behind the Choice: Overt cytotoxicity is a common reason for compound failure. By assessing it at the outset, we establish a preliminary "therapeutic window" (the concentration range where the compound is active against its target but not toxic to cells). This prevents wasted effort on compounds that are simply general poisons.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HL-60 if targeting leukemia) into 96-well plates at a predetermined density.[14]

-

Incubate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Treat cells with the novel boronic acids at the same concentration used in the primary biochemical screen (e.g., 10-20 µM).

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[14]

-

Solubilize the formazan crystals by adding 100 µL of DMSO or a dedicated solubilization buffer.

-

Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Controls (Self-Validation):

-

Untreated Control: Cells treated with media and DMSO vehicle only (represents 100% viability).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is responsive.

-

Part 3: Tier 2—Hit Confirmation and Selectivity

Compounds that show significant inhibition in the biochemical assay and acceptable cytotoxicity in the cell-based screen are advanced to Tier 2. The goal here is to confirm the initial hit and assess its specificity.

Dose-Response Analysis (IC₅₀ Determination)

A single-point screen is prone to false positives. A confirmed hit must show a concentration-dependent inhibitory effect. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency.

Causality Behind the Choice: Determining the IC₅₀ value provides a quantitative measure of potency that is essential for comparing different compounds and for establishing structure-activity relationships (SAR). It validates that the observed inhibition is a genuine, reproducible pharmacological effect.

Protocol: The protocol is identical to the primary biochemical assay, but instead of a single concentration, the boronic acid is tested across a range of concentrations (typically an 8- to 12-point serial dilution). The resulting data are plotted (percent inhibition vs. log[inhibitor]), and the IC₅₀ is calculated using a non-linear regression fit.

Selectivity Profiling

The ideal drug candidate inhibits its intended target with high potency while sparing other, related proteins. For a boronic acid targeting a specific serine protease, it is crucial to test it against a panel of other physiologically relevant serine proteases (e.g., chymotrypsin, trypsin, thrombin).[9]

Causality Behind the Choice: Lack of selectivity leads to off-target effects and potential toxicity in vivo. Demonstrating selectivity against closely related enzymes is a key validation step that builds confidence in the compound's mechanism and predicts a cleaner safety profile.

| Compound ID | Target Enzyme IC₅₀ (nM) | Off-Target 1 (e.g., Chymotrypsin) IC₅₀ (nM) | Off-Target 2 (e.g., Thrombin) IC₅₀ (nM) | Selectivity Index (Off-Target 1 / Target) |

| BA-001 | 50 | >10,000 | >10,000 | >200 |

| BA-002 | 75 | 150 | >10,000 | 2 |

| BA-003 | 200 | 8,000 | 9,500 | 40 |

Table 1: Example of a Selectivity Screening Data Summary. A high selectivity index (>>10) is desirable. BA-001 shows excellent selectivity, whereas BA-002 is non-selective and would likely be deprioritized.

Part 4: Tier 3—Mechanistic Insights and Early Safety

Selective, potent hits proceed to the final stage of preliminary screening. Here, we investigate how the compound works and perform a critical safety screen for a liability known to be associated with some boron-containing compounds.

Mechanism of Action (MOA) Studies

Understanding the inhibition modality (e.g., competitive, non-competitive) is vital. For boronic acids targeting serine proteases, the expected mechanism is competitive inhibition, where the inhibitor binds to the active site and competes with the substrate.[7][15][16] This is determined by measuring enzyme kinetics at varying concentrations of both substrate and inhibitor to determine the inhibition constant (Kᵢ).

Figure 2: Mechanism of Serine Protease Inhibition by a Boronic Acid. The inhibitor forms a reversible, covalent tetrahedral adduct with the catalytic serine, mimicking the natural transition state.

Genotoxicity Screening: The Ames Test

A critical, non-negotiable screen for any new chemical series, especially boronic acids, is for mutagenicity. Several publications have highlighted that some arylboronic acids and related reagents can be mutagenic in the bacterial reverse mutation assay, commonly known as the Ames test.[17][18][19] An oxygen-mediated oxidation mechanism that generates organic radicals has been proposed.[17][18] Identifying this liability early is paramount for project viability.

Causality Behind the Choice: Genotoxicity is a catastrophic failure mode for a drug candidate. The Ames test is a well-validated, standard regulatory screen for identifying mutagens. Given the known potential for this liability within the boronic acid class, its inclusion in the preliminary screen is a non-negotiable aspect of a trustworthy and rigorous discovery program.

Experimental Protocol: Ames Test (Microplate Format)

-

Strains and Activation:

-

Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

-

Conduct the assay both with (+S9) and without (-S9) the addition of a rat liver homogenate (S9 fraction). The S9 fraction contains metabolic enzymes and is necessary to detect compounds that only become mutagenic after being metabolized.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound at various concentrations, the bacterial strain, and either S9 mix or a control buffer.

-

Incubate for 90 minutes to allow for mutations to occur.

-

Add an indicator medium that lacks the essential amino acid (e.g., histidine for Salmonella).

-

Dispense the mixture into multiple wells of a 384-well plate containing only the indicator medium.

-

Incubate for 48-72 hours.

-

-

Data Analysis:

-

If a mutation has occurred that reverses the strain's dependency on the amino acid, the bacteria will grow, causing a color change in the pH indicator medium (from purple to yellow).

-

A compound is considered mutagenic if it causes a dose-dependent, two-fold or greater increase in the number of revertant (yellow) wells compared to the negative control.

-

-

Controls (Self-Validation):

-

Negative Control: DMSO vehicle.

-

Positive Controls: Known mutagens specific to each strain, both requiring S9 activation (e.g., 2-aminoanthracene) and not requiring it (e.g., sodium azide), to validate the sensitivity of the assay system.

-

Conclusion: A Pathway to High-Quality Leads

The preliminary biological screening of novel boronic acids is a multi-faceted endeavor that extends beyond simple potency measurements. By employing a hierarchical cascade that integrates biochemical potency, cellular viability, selectivity, and crucial early safety assessments like genotoxicity, researchers can build a comprehensive and robust data package for each compound. This strategic approach, grounded in the scientific rationale behind each experimental choice, provides the most reliable path to identifying high-quality, developable lead candidates and embodies the principles of rigorous, self-validating drug discovery.

References

-

Ke, W., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

-